molecular formula C19H20N2O6S B14009483 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid CAS No. 33433-73-7

2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid

Cat. No.: B14009483
CAS No.: 33433-73-7
M. Wt: 404.4 g/mol
InChI Key: QJENIZJTAFEYFE-UHFFFAOYSA-N
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Description

2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 2-chlorobenzoic acid under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

33433-73-7

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyloxy]benzoic acid

InChI

InChI=1S/C19H20N2O6S/c22-18(23)16-6-2-3-7-17(16)27-19(24)20-14-8-10-15(11-9-14)28(25,26)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,24)(H,22,23)

InChI Key

QJENIZJTAFEYFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3C(=O)O

Origin of Product

United States

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